![molecular formula C8H9FN2O B2734366 3-Fluoro-4-methylbenzamide oxime CAS No. 238742-80-8](/img/structure/B2734366.png)
3-Fluoro-4-methylbenzamide oxime
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Overview
Description
3-Fluoro-4-methylbenzamide oxime is a chemical compound with the molecular formula C8H9FN2O and a molecular weight of 168.17 . Its IUPAC name is 3-fluoro-N’-hydroxy-4-methylbenzenecarboximidamide .
Synthesis Analysis
The synthesis of oximes like 3-Fluoro-4-methylbenzamide oxime often involves the condensation or oxidation of other compounds . For instance, a new synthesis of enamides from ketones involves a phosphine-mediated reductive acylation of oximes .Molecular Structure Analysis
The InChI code for 3-Fluoro-4-methylbenzamide oxime is 1S/C8H9FN2O/c1-5-2-3-6 (4-7 (5)9)8 (10)11-12/h2-4,8H,10H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Fluoro-4-methylbenzamide oxime has a melting point of 105-107 degrees Celsius . It is also characterized by its molecular weight of 168.17 .Scientific Research Applications
1. Fluorinated Benzamides in Drug Design
Fluorinated compounds, such as fluorobenzamides, are pivotal in drug design due to their pharmacokinetic properties and ability to enhance drug-target interactions. The introduction of fluorine atoms into organic molecules can significantly alter their metabolic stability, membrane permeability, and binding affinity towards biological targets. For example, the study of fluorinated aldehyde-containing prosthetic groups for cyclic RGD peptides highlights the impact of fluorine on drug design, particularly in enhancing the specificity and efficacy of radiotracers in positron emission tomography (PET) imaging (Glaser et al., 2008).
2. Catalysis and Green Chemistry
Fluorinated benzamides have been explored for their catalytic roles in various organic transformations. The iron-catalyzed, fluoroamide-directed C-H fluorination exemplifies the utility of fluorinated benzamides in facilitating selective and efficient fluorination reactions, a key transformation in organic synthesis and material science (Groendyke et al., 2016).
3. Photocatalysis and Environmental Applications
The study on photocatalytic degradation of propyzamide showcases the potential environmental applications of fluorinated benzamides. While the focus is on the degradation of a specific herbicide, the underlying principles of photocatalysis can be applied to a wide range of pollutants, suggesting that fluorinated benzamides could play a role in environmental remediation efforts (Torimoto et al., 1996).
4. Material Science and Electrochemistry
The electrochemical properties of ionic liquids containing fluorinated compounds, such as 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate, reveal the significance of fluorinated benzamides in the development of new materials and electrolytes. These studies contribute to the advancement of batteries, supercapacitors, and other electrochemical devices (Xiao & Johnson, 2003).
Safety And Hazards
properties
IUPAC Name |
3-fluoro-N'-hydroxy-4-methylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-5-2-3-6(4-7(5)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNTZYAQXVFCBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NO)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N/O)/N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methylbenzamide oxime | |
CAS RN |
238742-80-8 |
Source
|
Record name | 238742-80-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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